molecular formula C20H16F3N3O2S B2805868 N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(trifluoromethyl)benzamide CAS No. 1020247-26-0

N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(trifluoromethyl)benzamide

Cat. No. B2805868
CAS RN: 1020247-26-0
M. Wt: 419.42
InChI Key: QWNOOXJPEBOCNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C20H16F3N3O2S and its molecular weight is 419.42. The purity is usually 95%.
BenchChem offers high-quality N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(trifluoromethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(trifluoromethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial and Antifungal Agents

Compounds with structures analogous to N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(trifluoromethyl)benzamide have shown promising antibacterial and antifungal activities. For instance, a study by Palkar et al. (2017) on 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones revealed notable antibacterial efficacy against Staphylococcus aureus and Bacillus subtilis, suggesting potential for developing new antimicrobial agents (Palkar et al., 2017). Similarly, Vicentini et al. (2007) explored the antifungal activity of pyrazole derivatives, highlighting the varying sensitivity of different fungi to these compounds and suggesting their use as phytopathogenic growth inhibitors (Vicentini et al., 2007).

Anticancer Activity

Research on thieno[3,4-b]pyrazine-based compounds, similar in structure to the compound of interest, has also shown potential in anticancer applications. A study by Abdelhamid et al. (2016) synthesized derivatives displaying moderate to high anticancer activity, particularly against the MCF-7 human breast carcinoma cell line, indicating their promise as therapeutic agents in cancer treatment (Abdelhamid et al., 2016).

Antimicrobial and Antitubercular Activities

Novel N-Pyrazolyl Benzamide derivatives, related to the compound in focus, have been investigated for their antimicrobial and antitubercular activities. A study by Prathyusha and Deepti (2022) demonstrated that these derivatives exhibit moderate to good efficacy against various bacterial strains, including Mycobacterium tuberculosis, offering insights into their potential for treating infectious diseases (Prathyusha & Deepti, 2022).

Photovoltaic Device Application

Thieno[3,4-b]pyrazine-based copolymers, related in structural motif to the target compound, have been evaluated for their use in photovoltaic devices. Research by Zhou et al. (2010) on donor−acceptor copolymers incorporating thieno[3,4-b]pyrazine and benzothiadiazole units showed that these materials possess suitable optical and electrochemical properties for application in solar cells, demonstrating the compound's relevance in energy-related materials science (Zhou et al., 2010).

properties

IUPAC Name

N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F3N3O2S/c1-12-6-8-13(9-7-12)26-18(15-10-29(28)11-17(15)25-26)24-19(27)14-4-2-3-5-16(14)20(21,22)23/h2-9H,10-11H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWNOOXJPEBOCNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C3CS(=O)CC3=N2)NC(=O)C4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.